molecular formula C12H10F2N2O2S B10940117 (5E)-5-[4-(difluoromethoxy)benzylidene]-3-methyl-2-thioxoimidazolidin-4-one

(5E)-5-[4-(difluoromethoxy)benzylidene]-3-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B10940117
M. Wt: 284.28 g/mol
InChI Key: SGMGUNCWSLHYKH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-METHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE: is a synthetic organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group and a thioxotetrahydroimidazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-METHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves the following steps:

    Formation of the Thioxotetrahydroimidazolone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thioxotetrahydroimidazolone ring.

    Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group is introduced through a condensation reaction with a suitable aldehyde or ketone.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolone ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Biological Probes: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Industry

    Polymer Chemistry: The compound can be used as a monomer or comonomer in the synthesis of specialized polymers.

Mechanism of Action

The mechanism by which 5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-METHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluoromethoxyphenyl group is particularly important for binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-METHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
  • **5-{(E)-1-[4-(METHOXY)PHENYL]METHYLIDENE}-3-METHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
  • **5-{(E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-METHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

Uniqueness

The presence of the difluoromethoxy group in 5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-METHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C12H10F2N2O2S

Molecular Weight

284.28 g/mol

IUPAC Name

(5E)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H10F2N2O2S/c1-16-10(17)9(15-12(16)19)6-7-2-4-8(5-3-7)18-11(13)14/h2-6,11H,1H3,(H,15,19)/b9-6+

InChI Key

SGMGUNCWSLHYKH-RMKNXTFCSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)OC(F)F)/NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC(F)F)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.